AZ8838

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZ8838 是一种强效、竞争性、变构、口服有效的非肽类小分子蛋白酶激活受体 2 (PAR2) 拮抗剂。 它对人 PAR2 的 pK_i 为 6.4,通过结合一个封闭的口袋显示出显著的拮抗活性 。 该化合物以其抗炎特性而闻名,并因其潜在的治疗应用而得到广泛研究 .

准备方法

合成路线和反应条件

反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保获得所需产物 .

工业生产方法

AZ8838 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大限度地提高产量和纯度。 这包括使用高效反应器、连续流动系统和先进的纯化技术,例如色谱法和结晶 .

化学反应分析

反应类型

AZ8838 经历了各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。

还原: 还原反应可用于修饰化合物上的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应

主要生成产物

这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生 this compound 的还原形式 .

科学研究应用

Pharmacological Characterization

AZ8838 has been characterized as a competitive antagonist of PAR2, exhibiting unique binding properties. It binds to a fully occluded pocket near the extracellular surface of the receptor, which is crucial for its antagonistic action against tethered ligands that activate PAR2 signaling pathways. Functional studies have demonstrated that this compound displays slow binding kinetics, making it effective in blocking receptor activation induced by endogenous ligands like trypsin and synthetic peptides such as SLIGKV .

Table 1: Binding Affinity and Kinetics of this compound

| Parameter | Value |

|---|---|

| Binding Site | Fully occluded pocket |

| Binding Kinetics | Slow |

| pIC50 (Ca²⁺ Mobilization) | 5.40 ± 0.02 |

| pIC50 (ERK1/2 Phosphorylation) | 6.44 ± 0.03 |

Case Study: In Vivo Anti-Inflammatory Effects

In a rat model of PAR2 agonist-induced paw edema, this compound demonstrated significant anti-inflammatory effects, indicating its potential utility in treating conditions characterized by chronic inflammation .

Therapeutic Potential

The therapeutic implications of this compound are particularly relevant in inflammatory diseases such as asthma, arthritis, and pancreatitis. The ability of this compound to effectively block PAR2-mediated signaling pathways positions it as a candidate for further clinical exploration.

Table 2: Potential Therapeutic Applications of this compound

| Disease Condition | Mechanism of Action |

|---|---|

| Asthma | Inhibition of airway inflammation |

| Arthritis | Reduction in inflammatory mediators |

| Pancreatitis | Decrease in severity and incidence |

Structural Insights and Future Directions

Recent structural studies have provided insights into the binding dynamics of this compound within PAR2. The identification of distinct binding sites has opened avenues for the development of more selective PAR2 antagonists, potentially leading to improved therapeutic agents with fewer side effects .

Case Study: Structural Characterization

The crystal structure analysis revealed that this compound occupies a unique binding pocket that may facilitate the design of next-generation PAR2 modulators with enhanced potency and selectivity .

作用机制

AZ8838 通过结合 PAR2 细胞外表面附近的封闭口袋来发挥作用。这种结合阻止了其天然配体对受体的激活,从而抑制下游信号通路。 该化合物表现出缓慢的结合动力学,这有利于持续抑制 PAR2 活性 .

相似化合物的比较

类似化合物

AZ3451: 另一种 PAR2 拮抗剂,它结合螺旋束外部的远程变构位点。

GB88: 一种具有不同结合特性的弱 PAR2 拮抗剂

AZ8838 的独特性

This compound 的独特性在于其高效力、竞争性和变构抑制以及缓慢的结合动力学。 这些特性使其成为研究 PAR2 和开发针对该受体的新型治疗剂的宝贵工具 .

生物活性

AZ8838 is a synthetic compound developed as a selective antagonist of the protease-activated receptor-2 (PAR2). It was derived from an initial high-throughput screening hit and optimized through various chemical modifications. The compound exhibits significant biological activity, particularly in modulating inflammatory responses, making it a subject of interest in pharmacological research.

Chemical Structure and Binding Mechanism

This compound belongs to the imidazole series of compounds. Its binding site is characterized by an occluded pocket formed by transmembrane helices (TM) 1–3, 7, and extracellular loop 2 (ECL2) of the PAR2 receptor. This unique binding configuration allows this compound to exhibit competitive antagonism at low micromolar concentrations. The binding kinetics of this compound are notably slow, which is advantageous for competing against endogenous tethered ligands that activate PAR2 .

Table 1: Binding Affinities and Potencies of this compound

| Compound | pIC50 (Ca²+ Mobilization) | pIC50 (ERK1/2 Phosphorylation) | pIC50 (β-Arrestin-2 Recruitment) |

|---|---|---|---|

| This compound | 5.40 ± 0.02 | 5.7 ± 0.1 | 6.1 ± 0.1 |

| AZ3451 | 6.44 ± 0.03 | 6.44 ± 0.03 | 7.06 ± 0.04 |

Anti-inflammatory Effects

This compound has been shown to inhibit PAR2-mediated signaling pathways that contribute to inflammation. In vivo studies demonstrated that this compound effectively reduced acute paw inflammation in rat models induced by PAR2 agonists, indicating its potential therapeutic application in treating inflammatory diseases .

Mechanistic Studies

Functional assays have characterized this compound's ability to block peptide-induced activation across multiple signaling pathways associated with PAR2:

- G Protein-dependent Pathways : this compound inhibits G protein-mediated Ca²+ mobilization and ERK1/2 phosphorylation.

- β-Arrestin Recruitment : The compound also attenuates β-arrestin-2 recruitment, which is crucial for downstream signaling events associated with receptor activation.

Case Studies

In a study evaluating the effects of this compound on trypsin-induced activation of PAR2, it was observed that:

- This compound exhibited a sigmoidal response in inhibiting trypsin-induced Ca²+ mobilization, confirming its role as a competitive antagonist.

- The compound's efficacy was consistent across different experimental setups, reinforcing its potential as a reliable therapeutic agent .

Comparative Analysis with Other Compounds

This compound has been compared with other PAR2 antagonists such as AZ3451, revealing distinct pharmacological profiles:

- While both compounds exhibit potent antagonistic effects, AZ3451 functions as a negative allosteric modulator rather than a competitive antagonist like this compound.

- The benzimidazole series, including compounds like AZ3451, generally demonstrates higher potency than the imidazole series to which this compound belongs .

Table 2: Comparative Efficacy of PAR2 Antagonists

| Compound | Type | Potency |

|---|---|---|

| This compound | Competitive Antagonist | Moderate |

| AZ3451 | Negative Allosteric Modulator | High |

属性

分子式 |

C13H15FN2O |

|---|---|

分子量 |

234.27 g/mol |

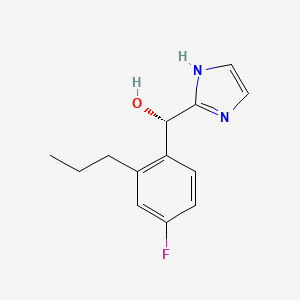

IUPAC 名称 |

(S)-(4-fluoro-2-propylphenyl)-(1H-imidazol-2-yl)methanol |

InChI |

InChI=1S/C13H15FN2O/c1-2-3-9-8-10(14)4-5-11(9)12(17)13-15-6-7-16-13/h4-8,12,17H,2-3H2,1H3,(H,15,16)/t12-/m0/s1 |

InChI 键 |

IDFPQEHZYBXIFO-LBPRGKRZSA-N |

SMILES |

CCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O |

手性 SMILES |

CCCC1=C(C=CC(=C1)F)[C@@H](C2=NC=CN2)O |

规范 SMILES |

CCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AZ8838 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。